Cas no 1247086-10-7 (4-(Azidomethyl)-2-bromothiophene)

4-(Azidomethyl)-2-bromothiophene is a functionalized thiophene derivative featuring both an azidomethyl and a bromo substituent, making it a versatile intermediate in synthetic organic chemistry. The azide group enables click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of complex heterocyclic systems or polymer modifications. The bromo substituent offers additional reactivity for cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings), allowing further structural diversification. This compound is particularly valuable in medicinal chemistry and materials science for constructing tailored molecular architectures. Its dual functionality ensures efficient incorporation into larger frameworks, making it a useful building block for advanced research applications.
4-(Azidomethyl)-2-bromothiophene structure
1247086-10-7 structure
Product Name:4-(Azidomethyl)-2-bromothiophene
CAS No:1247086-10-7
MF:C5H4BrN3S
MW:218.07435798645
MDL:MFCD14652637
CID:5242630
PubChem ID:61372916
Update Time:2025-09-28

4-(Azidomethyl)-2-bromothiophene Chemical and Physical Properties

Names and Identifiers

    • 4-(azidomethyl)-2-bromothiophene
    • 4-(Azidomethyl)-2-bromothiophene
    • MDL: MFCD14652637
    • Inchi: 1S/C5H4BrN3S/c6-5-1-4(3-10-5)2-8-9-7/h1,3H,2H2
    • InChI Key: IDNBDUXKVNJMJX-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CS1)CN=[N+]=[N-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 157
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.6

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Additional information on 4-(Azidomethyl)-2-bromothiophene

Comprehensive Overview of 4-(Azidomethyl)-2-bromothiophene (CAS 1247086-10-7): Properties, Applications, and Industry Relevance

4-(Azidomethyl)-2-bromothiophene (CAS 1247086-10-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This bromothiophene derivative features an azidomethyl functional group, making it a versatile building block for click chemistry applications, polymer synthesis, and drug discovery. Its molecular structure combines the reactivity of a bromine substituent with the unique properties of the thiophene ring, enabling diverse synthetic transformations.

In recent years, the demand for functionalized thiophenes like 4-(Azidomethyl)-2-bromothiophene has surged due to their role in developing OLED materials, conductive polymers, and bioconjugation probes. Researchers frequently search for "thiophene-based click chemistry reagents" or "bromothiophene synthesis applications," reflecting its relevance in cutting-edge fields. The compound's CAS 1247086-10-7 serves as a critical identifier in patent literature and commercial catalogs, often associated with high-purity intermediates for optoelectronic devices.

The azide group in 4-(Azidomethyl)-2-bromothiophene enables efficient Huisgen cycloaddition reactions, a cornerstone of modern biomolecular labeling strategies. This aligns with trending topics like "bioorthogonal chemistry in drug development" and "fluorescent probe design." Its bromine atom further allows for cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), addressing frequent search queries about "palladium-catalyzed thiophene modifications."

From a technical perspective, CAS 1247086-10-7 exhibits stability under inert atmospheres but requires storage at low temperatures to prevent azide degradation. Analytical studies highlight its utility in creating π-conjugated systems, a hot topic in "organic semiconductor research." The compound's molecular weight (236.09 g/mol) and lipophilicity make it particularly valuable for designing cell-permeable bioactive molecules.

Industry reports indicate growing applications of 4-(Azidomethyl)-2-bromothiophene in photoresist materials for microelectronics, responding to searches about "advanced lithography chemicals." Its compatibility with microwave-assisted synthesis (another trending methodology) further enhances its appeal for high-throughput screening. Environmental considerations drive interest in "green chemistry approaches for azide compounds," where this molecule serves as a model substrate.

In summary, 4-(Azidomethyl)-2-bromothiophene (CAS 1247086-10-7) represents a critical intersection between organic synthesis and applied materials science. Its dual functionality addresses both academic inquiries about "heterocyclic compound reactivity" and industrial needs for specialty chemicals in next-generation technologies. Ongoing research continues to expand its utility in catalysis, nanomaterials, and medicinal chemistry, ensuring its prominence in scientific literature and commercial applications.

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